1,6-Bis(3-nitrophenoxy)hexane
Description
1,6-Bis(3-nitrophenoxy)hexane is a nitroaromatic compound featuring a hexane backbone with 3-nitrophenoxy substituents at both terminal positions.
Properties
CAS No. |
5226-69-7 |
|---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-nitro-3-[6-(3-nitrophenoxy)hexoxy]benzene |
InChI |
InChI=1S/C18H20N2O6/c21-19(22)15-7-5-9-17(13-15)25-11-3-1-2-4-12-26-18-10-6-8-16(14-18)20(23)24/h5-10,13-14H,1-4,11-12H2 |
InChI Key |
KFTGSVDTJQVUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(3-nitrophenoxy)hexane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 1,6-dibromohexane with 3-nitrophenol in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(3-nitrophenoxy)hexane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or hydrazine hydrate.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C or hydrazine hydrate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1,6-Bis(3-aminophenoxy)hexane.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Bis(3-nitrophenoxy)hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Bis(3-nitrophenoxy)hexane is primarily related to its chemical reactivity. The nitro groups can undergo reduction to form amino groups, which can then interact with various biological targets. The compound’s ability to participate in nucleophilic aromatic substitution reactions also allows it to modify other molecules, potentially altering their biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Electronic Properties of Bis-Substituted Hexanes
Key Observations :
- Nitro Positional Isomerism: The meta (3-nitro) vs. para (4-nitro) substitution in nitrophenoxy derivatives affects electronic properties.
- Functional Group Diversity : Benzimidazole and phosphine substituents enable metal coordination (e.g., Ag⁺, Cu²⁺), whereas thiophthalimido groups facilitate sulfur-based crosslinking in polymers .
Table 2: Antifungal Activity of Hexane-Based Metal Complexes (20 ppm Concentration)
Key Observations :
- Metal Coordination Enhances Efficacy : Metal complexes of 1,6-bis(1-benzimidazolyl)hexane show superior antifungal activity compared to the ligand alone. Cu²⁺ and Co²⁺ complexes achieve 100% inhibition, likely due to redox-active metal centers disrupting fungal cellular processes .
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